molecular formula C17H34ClNO2 B2599294 1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 23793-75-1

1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2599294
CAS No.: 23793-75-1
M. Wt: 319.91
InChI Key: ILDYXDFULXTBPK-UHFFFAOYSA-N
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Description

1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound consists of a cyclopentyloxy group attached to a propanol backbone, which is further linked to a tetramethylpiperidinyl moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various chemical and biological applications.

Synthetic Routes and Reaction Conditions:

    Starting Materials: The synthesis typically begins with commercially available cyclopentanol, 2,2,6,6-tetramethylpiperidine, and epichlorohydrin.

    Step 1: Cyclopentanol is reacted with epichlorohydrin in the presence of a base such as sodium hydroxide to form 1-(cyclopentyloxy)-2,3-epoxypropane.

    Step 2: The epoxy compound is then reacted with 2,2,6,6-tetramethylpiperidine under acidic conditions to open the epoxide ring and form 1-(cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol.

    Step 3: The final product is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods:

  • The industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and purification techniques such as crystallization and chromatography to ensure high purity and yield.

Types of Reactions:

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The compound can be reduced to remove the hydroxyl group, forming a simpler alkane derivative.

    Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide, potassium cyanide, or thiols under mild to moderate conditions.

Major Products:

  • Oxidation products include ketones and aldehydes.
  • Reduction products include alkanes.
  • Substitution products vary depending on the nucleophile used, such as azides, nitriles, or thiols.

Chemistry:

  • Used as a building block in the synthesis of more complex organic molecules.
  • Acts as a ligand in coordination chemistry for the preparation of metal complexes.

Biology:

  • Investigated for its potential as a stabilizer in biological assays.
  • Studied for its interactions with biological membranes due to its amphiphilic nature.

Medicine:

  • Explored for its potential as a pharmaceutical intermediate.
  • Evaluated for its activity in modulating certain biological pathways.

Industry:

  • Utilized in the development of specialty chemicals.
  • Employed in the formulation of advanced materials with specific properties.

Mechanism of Action

The compound exerts its effects primarily through interactions with molecular targets such as enzymes and receptors. The cyclopentyloxy and tetramethylpiperidinyl groups contribute to its binding affinity and specificity. The exact pathways involved depend on the specific application, but common mechanisms include inhibition of enzyme activity, modulation of receptor function, and stabilization of reactive intermediates.

Comparison with Similar Compounds

  • 1-(Cyclopentyloxy)-3-(dimethylamino)propan-2-ol
  • 1-(Cyclopentyloxy)-3-(morpholin-4-yl)propan-2-ol
  • 1-(Cyclopentyloxy)-3-(piperidin-1-yl)propan-2-ol

Uniqueness:

  • The presence of the tetramethylpiperidinyl group distinguishes it from other similar compounds, providing unique steric and electronic properties.
  • The hydrochloride salt form enhances its solubility and stability compared to its free base counterparts.

This detailed overview provides a comprehensive understanding of 1-(Cyclopentyloxy)-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol hydrochloride, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

1-cyclopentyloxy-3-(2,2,6,6-tetramethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H33NO2.ClH/c1-16(2)10-7-11-17(3,4)18(16)12-14(19)13-20-15-8-5-6-9-15;/h14-15,19H,5-13H2,1-4H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILDYXDFULXTBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC(N1CC(COC2CCCC2)O)(C)C)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H34ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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